Product packaging for N-(4-methylbenzyl)butan-2-amine(Cat. No.:CAS No. 869942-01-8)

N-(4-methylbenzyl)butan-2-amine

Cat. No.: B181022
CAS No.: 869942-01-8
M. Wt: 177.29 g/mol
InChI Key: VREWBJMUDAEIED-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)butan-2-amine ( 869942-01-8) is an organic compound with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . This secondary amine features a butan-2-amine chain linked to a 4-methylbenzyl group. Key physicochemical properties include a density of approximately 0.898 g/mL and a boiling point of 248.1°C at 760 mmHg . As a building block in organic synthesis, this amine can serve as a precursor for the development of more complex molecules. Compounds of this structural class are of interest in various research fields, including materials science and medicinal chemistry, particularly in the synthesis of novel chemical entities . Researchers can utilize this compound in the exploration of structure-activity relationships. Its properties make it a candidate for investigation in the development of fuel additives, as certain amine-based compounds are known to act as detergents and deposit control agents . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B181022 N-(4-methylbenzyl)butan-2-amine CAS No. 869942-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREWBJMUDAEIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405889
Record name N-(4-methylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-01-8
Record name N-(4-methylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations of N 4 Methylbenzyl Butan 2 Amine Formation

Mechanistic Pathways of Amination Reactions

The synthesis of N-(4-methylbenzyl)butan-2-amine via reductive amination follows a stepwise mechanism that begins with the formation of a key intermediate.

The initial step in the reductive amination process is the nucleophilic addition of the primary amine, 4-methylbenzylamine (B130917), to the carbonyl carbon of butan-2-one. This addition forms a tetrahedral intermediate known as a carbinolamine. nih.govlibretexts.org The carbinolamine is typically unstable and undergoes dehydration to form an imine, which exists in equilibrium with its protonated form, the iminium ion. libretexts.orgwikipedia.org The formation of the iminium ion is a critical step as it creates a more electrophilic species that is readily susceptible to reduction. wiley-vch.de The general mechanism involves:

Nucleophilic attack: The nitrogen atom of 4-methylbenzylamine attacks the electrophilic carbonyl carbon of butan-2-one. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to the neutral carbinolamine. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the C=N double bond of the iminium ion. libretexts.org

The core of the this compound synthesis is a nucleophilic addition reaction. The amine acts as the nucleophile, and the carbonyl compound acts as the electrophile. msu.edu The electrophilicity of the carbonyl carbon in butan-2-one can be enhanced through activation, typically by an acid catalyst. wiley-vch.demsu.edu This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic amine. nih.gov

The process can be summarized as:

Electrophilic Activation: Protonation of the carbonyl oxygen by an acid catalyst increases the positive charge on the carbonyl carbon, making it more electrophilic. wiley-vch.de

Nucleophilic Addition: The lone pair of electrons on the nitrogen of 4-methylbenzylamine attacks the activated carbonyl carbon. libretexts.org

The subsequent reduction of the iminium ion intermediate is also a nucleophilic process, where a hydride from a reducing agent attacks the electrophilic carbon of the C=N bond. acs.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone. nih.govacs.org

Influence of Catalysis on Reaction Mechanisms

Catalysts play a pivotal role in dictating the reaction mechanism, rate, and selectivity of this compound formation. Both metal-based and acid catalysts are commonly employed.

Transition metal catalysts are widely used for the reduction of the imine intermediate in a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer". acs.orgrsc.org In this catalytic cycle, the alcohol (formed from the reduction of butan-2-one if a suitable hydrogen source is present) is dehydrogenated by the metal catalyst to form the ketone in situ. This ketone then reacts with the amine to form the imine, which is subsequently reduced by the metal hydride species, regenerating the catalyst and producing the final amine product and water. rsc.org

Commonly used metals for this purpose include palladium, rhodium, iridium, and ruthenium. acs.orgacs.orgresearchgate.net The general steps in a metal-catalyzed reductive amination are:

Oxidative Addition/Dehydrogenation: The metal catalyst facilitates the removal of hydrogen from the alcohol (if used as a starting material) or from an external hydrogen source. rsc.org

Imine Formation: The resulting ketone reacts with the amine to form the imine. rsc.org

Reductive Elimination/Hydrogenation: The metal hydride transfers a hydride to the imine, reducing it to the amine and regenerating the active catalyst. rsc.org

The nature of the metal and the ligands associated with it significantly influences the efficiency and selectivity of the catalytic cycle. acs.org For instance, DFT studies have been employed to understand the mechanisms of reductive amination using catalysts based on cobalt, nickel, iridium, osmium, and rhodium. nih.gov

Metal CatalystProposed Role in Reductive AminationKey Mechanistic Feature
Palladium (Pd)Efficient for reductive aminations, particularly for tertiary amines. mdpi.comCan operate via a "borrowing hydrogen" mechanism. rsc.org
Rhodium (Rh)Catalyzes hydroaminomethylation and related reactions. acs.orgCan afford branched, chiral products in allylic amination. acs.org
Iridium (Ir)Used in asymmetric hydroamination. acs.orgForms bis(amido)-Ir(III) species as key intermediates. acs.org
Ruthenium (Ru)Effective for N-alkylation of amines with alcohols. rsc.orgCan facilitate tandem reduction/N-alkylation. organic-chemistry.org
Iron (Fe)A 3d-metal catalyst used in C-N bond formation. acs.orgCan utilize a transient Fe-H species for reduction. acs.org

Brønsted acids are crucial catalysts for both the formation and the reduction of the imine intermediate. rsc.orgacs.org They activate the carbonyl group for nucleophilic attack and protonate the resulting carbinolamine to facilitate dehydration. libretexts.org In the reduction step, a Brønsted acid can activate the imine by protonating the nitrogen, forming a more reactive iminium ion. acs.orgresearchgate.net

The catalytic cycle involving a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid (CPA), for the enantioselective reduction of imines has been extensively studied. acs.orgrsc.orgnih.gov The mechanism is believed to involve:

Protonation: The Brønsted acid protonates the imine, forming a chiral ion pair. acs.orgresearchgate.netcore.ac.uk

Hydride Transfer: A hydride donor, such as a Hantzsch ester, transfers a hydride to the iminium ion within the chiral environment created by the catalyst. acs.org

Catalyst Regeneration: The resulting amine product is released, and the protonated catalyst is regenerated. acs.orgresearchgate.net

The stereochemical outcome of the reaction is determined by the specific interactions within the ternary complex formed between the catalyst, the iminium ion, and the hydride source. nih.gov DFT studies have been instrumental in elucidating the transition states and understanding the factors that control enantioselectivity. rsc.orgnih.gov

Catalyst TypeRole in ReactionKey Mechanistic Step
General Brønsted Acid (e.g., Acetic Acid)Catalyzes imine formation. acs.orgProtonation of the carbonyl and carbinolamine. libretexts.org
Chiral Phosphoric Acid (CPA)Catalyzes enantioselective imine reduction. acs.orgrsc.orgFormation of a chiral iminium ion pair. researchgate.netcore.ac.uk
Boron Trifluoride (BF3) ComplexesCatalyzes direct reductive amination. rsc.orgHydride transfer from a formate (B1220265) anion to a protonated imine. rsc.org

Theoretical Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of this compound formation and related reductive aminations. nih.govrsc.orgacs.org These studies allow for the detailed examination of transition states, reaction intermediates, and energy barriers, which are often difficult to probe experimentally. mdpi.com

Theoretical investigations have been applied to:

Elucidate catalytic cycles: DFT calculations have helped to map out the elementary steps in metal-catalyzed and Brønsted acid-catalyzed reductive aminations. nih.govrsc.org

Determine rate-determining steps: By calculating the energy profiles of different reaction pathways, the slowest step (rate-determining step) can be identified. For example, in some BF3-catalyzed systems, the hydride transfer from a formate anion to the protonated imine is the rate-determining step. rsc.org

Explain selectivity: DFT can rationalize the chemo-, regio-, and enantioselectivity observed in these reactions. For instance, studies have explained why certain reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) selectively reduce imines over ketones. nih.govacs.org

Predict catalyst performance: Theoretical models can be used to predict the catalytic activity of different catalyst structures, guiding the design of more efficient catalysts. rsc.orgacs.org

For example, DFT studies on the reductive amination of aldehydes and ketones have shown that the selectivity of hydride transfer is a subtle effect not solely determined by charge distribution. acs.org In the case of single-atom Ru catalysts, theoretical studies have indicated that the preferential activation of ammonia (B1221849) over hydrogen is key to facilitating the formation of the imine intermediate. acs.org

Derivatization and Structural Modification of the N 4 Methylbenzyl Butan 2 Amine Scaffold

Synthesis of Novel N-(4-methylbenzyl)butan-2-amine Derivatives

The synthesis of new derivatives from the this compound core involves a range of chemical reactions that allow for the introduction of different functional groups and structural motifs. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Substitution Reactions on the 4-Methylbenzyl Aromatic Ring

The aromatic ring of the 4-methylbenzyl group is a prime site for electrophilic aromatic substitution reactions. msu.edu These reactions allow for the introduction of a variety of substituents, thereby modulating the electronic properties of the molecule. The reactivity of the benzene (B151609) ring is influenced by the existing substituents. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups deactivate it. msu.edu

A general mechanism for electrophilic aromatic substitution involves a two-step process. Initially, the electrophile attacks the benzene ring to form a positively charged intermediate known as a benzenonium ion. In the subsequent step, a proton is abstracted from this intermediate, leading to the formation of the substituted product. msu.edu

Common electrophilic substitution reactions applicable to the this compound scaffold include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Alkylation (Friedel-Crafts): Introduction of an alkyl group. msu.edu

Acylation (Friedel-Crafts): Introduction of an acyl group (-COR). msu.edu

The position of substitution on the aromatic ring is directed by the existing 4-methyl and the benzylamine (B48309) groups. Both of these are generally ortho-, para-directing activators.

Modifications of the Butylamine (B146782) Chain (e.g., Side Chain Elongation, Cyclization)

Modifications to the butylamine portion of this compound can introduce significant structural diversity. These changes can impact the steric bulk and conformational flexibility of the molecule.

Side Chain Elongation: The length of the alkyl chain can be extended through various synthetic methods. For instance, starting from a suitable precursor, a longer alkyl chain can be constructed prior to the introduction of the amine and benzyl (B1604629) groups. This can influence the lipophilicity and how the molecule interacts with biological targets.

Cyclization: The butylamine chain can be incorporated into a cyclic structure. For example, intramolecular reactions can lead to the formation of heterocyclic rings, such as thiazinanes. The reaction of an appropriate precursor with mercaptopropionic acid can yield 1,3-thiazinan-4-ones. mdpi.com The mechanism for such cyclizations can involve the formation of an intermediate which then undergoes intramolecular nucleophilic attack to form the ring system. mdpi.com

N-Substitution and Derivatization (e.g., Amides, Thioureas)

Amide Formation: Acylation of the secondary amine with acyl chlorides or anhydrides yields the corresponding amides. This reaction is a common method for converting amines into more stable and often crystalline derivatives. For example, the reaction with 4-methylbenzenesulfonyl chloride can produce the corresponding sulfonamide. mdpi.com

Thiourea Formation: The reaction of the amine with isothiocyanates leads to the formation of thioureas. Thiourea derivatives are of interest in coordination chemistry and have been used in the synthesis of aminothiazole derivatives. ktu.edu For instance, 3-[N-carbamothioyl-N-(4-methylphenyl)amino]propanoic acid has been utilized in the Hantzsch thiazole (B1198619) synthesis. ktu.edu

Table 1: Examples of N-Substituted Derivatives

Derivative Type Reagent Resulting Functional Group
Amide Acyl Chloride (R-COCl) -N-C(=O)R
Sulfonamide Sulfonyl Chloride (R-SO2Cl) -N-S(=O)2R

Formation of Metal Complexes with this compound Ligands

The nitrogen atom of this compound and its derivatives can act as a ligand, coordinating to metal centers to form a variety of metal complexes. The design of these ligands and the resulting coordination chemistry are crucial for developing new catalysts and materials.

Coordination Chemistry and Ligand Design (e.g., Dithiocarbamato Derivatives)

The coordination chemistry of this compound and its derivatives is diverse, with the potential to form complexes with a wide range of transition metals. The ligand's structure, including steric and electronic factors, influences the geometry and stability of the resulting metal complexes. researchgate.net

Dithiocarbamato Derivatives: A significant class of ligands derived from secondary amines are dithiocarbamates. These are formed by the reaction of the amine with carbon disulfide in the presence of a base. The resulting dithiocarbamate (B8719985) anion is an excellent chelating ligand, typically coordinating to metal ions through both sulfur atoms. researchgate.net These ligands have been extensively studied due to their ability to stabilize transition metals in various oxidation states. researchgate.net

The synthesis of dithiocarbamate metal complexes generally involves the reaction of a metal salt with a dithiocarbamate salt. unirioja.es These complexes have applications in various fields, including their use as vulcanization accelerators and fungicides. unirioja.es

Structural Characterization of Metal-Amine Complexes

The definitive structure of metal-amine complexes is determined using a variety of analytical techniques. Single-crystal X-ray diffraction is a powerful method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths and angles, and the coordination geometry around the metal center. rsc.orgmdpi.com

Spectroscopic methods are also crucial for characterizing these complexes.

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. For example, a shift in the ν(C=N) stretching frequency in Schiff base complexes can indicate coordination of the imine nitrogen to the metal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the structure and dynamics of diamagnetic metal complexes in solution. rsc.org

Mass Spectrometry: Confirms the molecular weight of the complex. biointerfaceresearch.com

For instance, in a series of Ni(II), Pd(II), and Pt(II) complexes with macrocyclic amine-NHC ligands, single-crystal X-ray diffraction revealed a square-planar configuration for the metal ion within the macrocyclic cavity. rsc.org Detailed NMR studies, including variable-temperature experiments, provided insights into the dynamic processes occurring in solution. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-[N-carbamothioyl-N-(4-methylphenyl)amino]propanoic acid
Carbon disulfide
Mercaptopropionic acid

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of N-(4-methylbenzyl)butan-2-amine, with each technique offering unique insights into its molecular architecture.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of the compound. For this compound, the expected monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₂H₂₀N⁺) would be calculated and compared to the experimental value to confirm its elemental composition with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. The mass spectrum of the parent compound's isomer, 1-(4-methylphenyl)butan-2-amine (B586930), is available and provides a strong basis for predicting the fragmentation of this compound. nih.gov The primary fragmentation pathway for this compound would involve benzylic cleavage to form a stable 4-methylbenzyl cation or tropylium (B1234903) ion (m/z 105), which would likely be the base peak. Another significant fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, resulting in the formation of an iminium ion.

Predicted Key Mass Fragments for this compound

m/zPredicted Fragment IonStructure
177Molecular Ion [M]⁺[C₁₂H₁₉N]⁺
1054-Methylbenzyl Cation / Tropylium Ion[C₈H₉]⁺
148Loss of an ethyl group [M-C₂H₅]⁺[C₁₀H₁₄N]⁺
118Iminium ion from α-cleavage[C₈H₁₂N]⁺

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a secondary amine like this compound, specific absorption bands are expected. orgchemboulder.com A single, weak absorption band is anticipated in the region of 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.com Other characteristic peaks include C-H stretching vibrations for both aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic ring. Data from the isomer 1-(4-methylphenyl)butan-2-amine shows these characteristic bands. nih.gov

Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3350N-H Stretch (weak)Secondary Amine
3000 - 3100C-H StretchAromatic
2850 - 2970C-H StretchAliphatic (CH₃, CH₂, CH)
1600 - 1620, 1490 - 1520C=C StretchAromatic Ring
1100 - 1250C-N StretchAlkyl-Aryl Amine
800 - 840C-H Bend (out-of-plane)1,4-Disubstituted Benzene (B151609)

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the 4-methyl-substituted benzene ring. Aromatic compounds exhibit characteristic absorption bands in the UV region. For a para-substituted benzene ring like this, one would expect to see a strong E₂-band around 220 nm and a weaker, fine-structured B-band around 260-270 nm. The nitrogen atom of the amine acts as an auxochrome, which can cause a slight red shift (bathochromic shift) and an increase in the intensity of these absorptions. Studies on similar aromatic compounds confirm these general absorption regions. researchgate.net

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating the compound from reaction mixtures or impurities and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing on standard silica-based columns. researchgate.net This issue is often mitigated by using base-deactivated columns or by derivatizing the amine to a less polar, more volatile species. researchgate.netnih.gov

For this compound, a GC method would typically employ a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). The analysis would be performed with a flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for identification. gcms.cz The temperature program would be optimized to ensure adequate separation from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. iastate.edu It separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov For a compound like this compound, reversed-phase HPLC is a common and effective method for determining purity.

Research Findings: In a typical reversed-phase HPLC analysis, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like acetic acid to improve peak shape. nih.govrsc.org

The purity of this compound can be quantified by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks, including those of impurities. The retention time (t_R) is a characteristic parameter for the compound under specific chromatographic conditions. While specific chromatograms for this compound are not widely published, the methodology for analyzing similar biogenic amines is well-established, often involving derivatization to enhance detection, followed by separation on a C18 column. nih.gov The purity is typically expected to be high (>95%) for research-grade chemicals. cymitquimica.com

Table 1: Illustrative HPLC Purity Analysis Data for this compound

This table represents typical data obtained from an HPLC analysis for purity assessment.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (t_R) 4.82 minutes
Purity (by area %) >98%

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. scbt.com It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel on a flat carrier such as glass or aluminum, and a mobile phase (eluent), which moves up the plate by capillary action. bldpharm.com

Research Findings: For this compound, a polar stationary phase like silica gel 60 F254 is suitable. rsc.org The separation is based on the principle of adsorption; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value. Less polar compounds have higher R_f values. bldpharm.com A typical eluent system for an amine of this nature would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a small amount of a more polar solvent (e.g., methanol or triethylamine) to ensure proper migration and spot shape. Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic ring or by staining with a suitable reagent like ninhydrin, which reacts with amines to produce a colored spot. bldpharm.com

Table 2: Representative TLC Data for this compound

This table shows representative results for a TLC analysis. The R_f value is dependent on the specific eluent system used.

ParameterDescription
Stationary Phase Silica Gel 60 F254 Plate
Mobile Phase (Eluent) Ethyl Acetate : Hexane (30:70) with 0.5% Triethylamine
Visualization UV Lamp (254 nm) / Potassium Permanganate Stain
Retention Factor (R_f) ~ 0.45

Chiral Chromatography (e.g., Supercritical Fluid Chromatography for Enantiomeric Separation)

This compound possesses a chiral center at the second carbon of the butane (B89635) chain, meaning it can exist as two non-superimposable mirror images called enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, often providing faster and more efficient separations than HPLC. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net

Research Findings: The enantiomeric separation of chiral amines is a significant area of study in pharmaceutical development. chromatographyonline.com The direct separation of the enantiomers of this compound would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. researchgate.net The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol or ethanol (B145695), to adjust the elution strength. researchgate.net Additives like trifluoroacetic acid or diethylamine (B46881) are often included in small concentrations to improve peak shape and resolution for amine compounds. chromatographyonline.com While specific SFC separation data for this compound is scarce in published literature, methods for similar primary and secondary amines show that baseline separation can often be achieved, allowing for the determination of enantiomeric excess (ee). chromatographyonline.com

Table 3: Exemplar Chiral SFC Method Parameters for Enantiomeric Separation

This table outlines typical parameters for the chiral separation of a compound like this compound.

ParameterValue/Description
Instrument Analytical SFC System
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK series)
Mobile Phase Supercritical CO2 / Methanol (85:15) with 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 220 nm
Expected Outcome Two resolved peaks corresponding to the (R)- and (S)-enantiomers

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive proof of a molecule's structure, including its stereochemistry and conformation in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to build a model of the electron density, from which the positions of the individual atoms can be determined.

Research Findings: For this compound, which is often supplied as a hydrochloride salt to improve its crystallinity and stability, single-crystal X-ray diffraction would provide unambiguous structural confirmation. The analysis would reveal precise bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds involving the amine proton, the chloride ion, and potentially π-π stacking from the aromatic rings.

Although a specific crystal structure for this compound or its salts is not found in open crystallographic databases, analyses of similar structures, such as N-allyl-4-methylbenzenesulfonamide, demonstrate how this technique reveals detailed structural features and intermolecular hydrogen bonding networks that define the solid-state architecture. nsf.gov

Table 4: Hypothetical Crystallographic Data for this compound HCl

This table presents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are illustrative.

ParameterIllustrative Value
Chemical Formula C₁₂H₂₀ClN
Formula Weight 213.75
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 5.9 Å, c = 20.5 Å, β = 98.5°
Volume 1205 ų
Z (Molecules/unit cell) 4
Key Interactions N-H···Cl hydrogen bonds

Theoretical and Computational Chemistry Studies of N 4 Methylbenzyl Butan 2 Amine

Electronic Structure Analysis6.2.1. Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) 6.2.2. Molecular Electrostatic Potential (MEP) Mapping 6.2.3. Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Should such research be published in the future, a detailed article could be generated.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly the calculation of properties like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are instrumental in identifying and designing molecules with significant NLO activity. researchgate.net A direct relationship is often observed between the electronic energy gap of a molecule and its hyperpolarizability. However, specific computational data for the NLO properties of N-(4-methylbenzyl)butan-2-amine are not available in the current body of scientific literature.

Solvation Effects in Computational Modeling

The surrounding solvent medium can significantly influence the properties and reactivity of a molecule. tandfonline.com Computational models, such as the conductor-like screening model (COSMO) or the solvation model based on density (SMD), are employed to simulate these solvent effects. acs.orgresearchgate.net These models allow for the calculation of solvation free energies, which indicate a compound's solubility and can affect its electronic structure and conformational stability. tandfonline.comresearchgate.net Studies on similar compounds often investigate how properties change in different solvents, but such an analysis for this compound has not been published. tandfonline.com

Conformational Analysis and Potential Energy Surface Studies

Applications in Organic Synthesis As a Building Block

Utility in the Synthesis of Complex Organic Architectures

The structural features of N-(4-methylbenzyl)butan-2-amine make it a useful synthon for the elaboration of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. The secondary amine functionality can participate in a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions, allowing for its incorporation into larger molecular frameworks.

The presence of the aromatic ring in the 4-methylbenzyl group provides a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. This allows for the introduction of additional substituents, which can be used to modulate the electronic properties and biological activity of the final product. For instance, derivatives of N-benzyl amines have been utilized in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many bioactive molecules. The synthesis of N,N-di-sec-butyl-1-(o-substituted-benzyl)-2-pyrrylglyoxylamides, for example, demonstrates the incorporation of a substituted benzylamine (B48309) into a more complex heterocyclic structure.

The combination of the chiral butan-2-amine and the substituted benzyl (B1604629) group can be strategically employed in the design and synthesis of target molecules with specific three-dimensional arrangements. The principles of retrosynthetic analysis suggest that this compound can be a key fragment in the assembly of intricate molecular targets.

Table 1: Potential Reactions for Incorporating this compound into Complex Architectures
Reaction TypeReactantProduct TypePotential Application
N-AlkylationAlkyl halideTertiary amineSynthesis of bioactive amines and quaternary ammonium (B1175870) salts
N-AcylationAcyl chloride or anhydrideAmideFormation of peptide-like structures and functional materials
Pictet-Spengler ReactionAldehyde or ketoneTetrahydroisoquinolineConstruction of alkaloid scaffolds
Buchwald-Hartwig AminationAryl halideTriarylamine derivativeSynthesis of ligands and electronic materials

Role as a Chiral Building Block in Asymmetric Synthesis

The most significant feature of this compound in organic synthesis is its inherent chirality, originating from the stereocenter in the butan-2-amine moiety. This makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The use of chiral amines as resolving agents and in the stereoselective synthesis of drugs and natural products is a well-established strategy.

Enantiomerically pure this compound can be used to introduce a specific stereochemistry into a target molecule. This can be achieved through several strategies:

As a Chiral Auxiliary: The

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